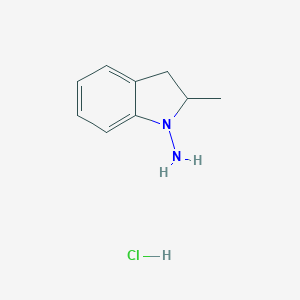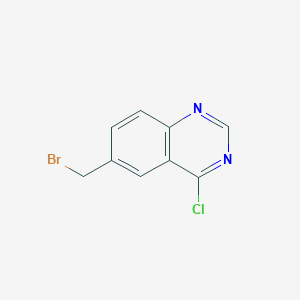
Clorhidrato de 2-metilindolin-1-amina
Descripción general
Descripción
2-Methylindolin-1-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its diverse biological activities and is used as an intermediate in the synthesis of various pharmaceuticals, including antihypertensive agents and diuretics .
Aplicaciones Científicas De Investigación
2-Methylindolin-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It serves as an intermediate in the synthesis of drugs such as indapamide, an antihypertensive agent and diuretic.
Industry: The compound is used in the production of various chemical products and as a reagent in organic synthesis .
Mecanismo De Acción
Target of Action
2-Methylindolin-1-amine hydrochloride is a synthetic intermediate of Indapamide , a thiazide-like diuretic . The primary target of this compound is likely related to the mechanism of action of Indapamide, which primarily targets the kidneys .
Mode of Action
Indapamide works by inhibiting sodium reabsorption in the cortical dilution segment of the distal convoluted tubule .
Biochemical Pathways
As an intermediate in the synthesis of indapamide, it may be involved in pathways related to sodium and water reabsorption in the kidneys .
Result of Action
As an intermediate in the synthesis of indapamide, it may contribute to the diuretic and antihypertensive effects of the drug .
Análisis Bioquímico
Biochemical Properties
It is known that this compound is used in the synthesis of Indapamide , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the biosynthesis of this drug.
Cellular Effects
As a synthetic intermediate of Indapamide , it may influence cell function indirectly through its role in the synthesis of this drug.
Molecular Mechanism
As a synthetic intermediate of Indapamide , it may exert its effects at the molecular level indirectly through its role in the synthesis of this drug.
Metabolic Pathways
As a synthetic intermediate of Indapamide , it may be involved in the metabolic pathways of this drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylindolin-1-amine hydrochloride typically involves the reaction of 2-methylindoline with an amine source under acidic conditions to form the hydrochloride salt. One common method includes the use of hydrogen chloride gas in an organic solvent to facilitate the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of 2-Methylindolin-1-amine hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under inert atmosphere to maintain the stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylindolin-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions
Major Products Formed: The major products formed from these reactions include various substituted indoles, amines, and oxides, which are valuable intermediates in pharmaceutical synthesis .
Comparación Con Compuestos Similares
2-Methylindoline: A precursor in the synthesis of 2-Methylindolin-1-amine hydrochloride.
Indapamide: A pharmaceutical compound synthesized using 2-Methylindolin-1-amine hydrochloride as an intermediate.
2-Methylindole: Another indole derivative with similar chemical properties
Uniqueness: 2-Methylindolin-1-amine hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in pharmaceutical synthesis. Its ability to form stable hydrochloride salts enhances its utility in industrial applications .
Propiedades
IUPAC Name |
2-methyl-2,3-dihydroindol-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9(8)11(7)10;/h2-5,7H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITRKULRSHGFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372182 | |
| Record name | 1-Amino-2-methylindoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31529-47-2, 102789-79-7 | |
| Record name | 1H-Indol-1-amine, 2,3-dihydro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31529-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylindolin-1-amine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-methylindoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-2-methylindoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLINDOLIN-1-AMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4RF0HJ558 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride](/img/structure/B122189.png)

![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)







![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)



